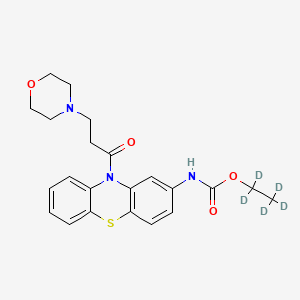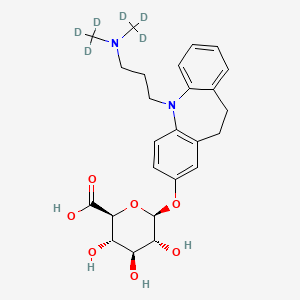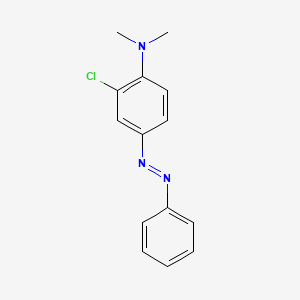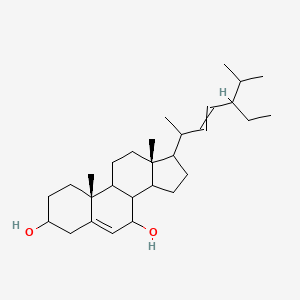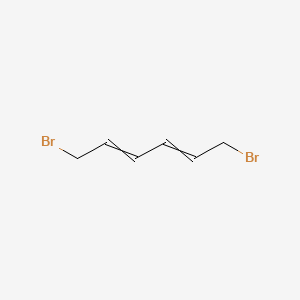
Norbiotinamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norbiotinamine hydrochloride is a chemical compound with the molecular formula C9H18ClN3OS and a molecular weight of 251.78 g/mol . It is a derivative of biotin and is often used as an alternative to biotin in various biochemical applications . This compound is known for its ability to couple with carboxylic groups of amino acids to form inverse peptides, which have the amide linkage oriented in the opposite direction compared to traditional peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norbiotinamine hydrochloride involves the coupling of Norbiotinamine with hydrochloric acid. One common method involves the reaction of Norbiotinamine with the NHS ester of N-Boc-glutamic acid γ-benzyl ester. The resulting norbiotinylamide of γ-glutamic acid, obtained after deprotection, is similar to biocytin but has a shorter aliphatic chain and an inverted amide bond .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, as well as purification processes such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Norbiotinamine hydrochloride undergoes various chemical reactions, including:
Coupling Reactions: It can couple with carboxylic groups of amino acids to form inverse peptides.
Substitution Reactions: It can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Reagents: NHS ester of N-Boc-glutamic acid γ-benzyl ester, hydrochloric acid.
Conditions: Mild conditions with 1,1’-thiocarbonyldi-2,2’-pyridone (TCDP) in the presence of an amine base (Et3N).
Major Products Formed
Inverse Peptides: Formed by coupling with carboxylic groups of amino acids.
Norbiotinylamide of γ-glutamic acid: Obtained after deprotection.
Scientific Research Applications
Norbiotinamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a biotin alternative in various biochemical assays.
Biology: Employed in the study of enzyme-substrate interactions and protein labeling.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of specialized peptides and proteins.
Mechanism of Action
Norbiotinamine hydrochloride exerts its effects by coupling with carboxylic groups of amino acids to form inverse peptides. This coupling reaction involves the formation of an amide bond oriented in the opposite direction compared to traditional peptides. The molecular targets and pathways involved in this mechanism include the carboxylic groups of amino acids and the formation of stable peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Biotin: A well-known vitamin that serves as a coenzyme in various metabolic processes.
Biocytin: A biotin-lysine conjugate used in biochemical assays.
Uniqueness
Norbiotinamine hydrochloride is unique in its ability to form inverse peptides with carboxylic groups of amino acids, which is not a characteristic of biotin or biocytin. This unique property makes it valuable in specific biochemical applications where inverse peptide formation is required.
Properties
Molecular Formula |
C9H18ClN3OS |
|---|---|
Molecular Weight |
251.78 g/mol |
IUPAC Name |
(3aS,4S,6aR)-4-(4-aminobutyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one;hydrochloride |
InChI |
InChI=1S/C9H17N3OS.ClH/c10-4-2-1-3-7-8-6(5-14-7)11-9(13)12-8;/h6-8H,1-5,10H2,(H2,11,12,13);1H/t6-,7-,8-;/m0./s1 |
InChI Key |
BPNHGUOHVHHZMG-WQYNNSOESA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCN)NC(=O)N2.Cl |
Canonical SMILES |
C1C2C(C(S1)CCCCN)NC(=O)N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


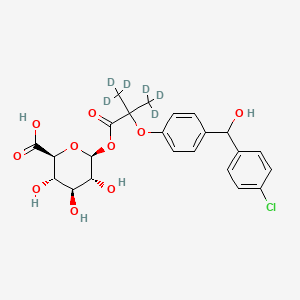
![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
![1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)
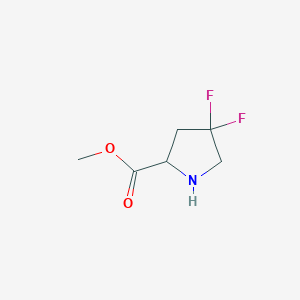
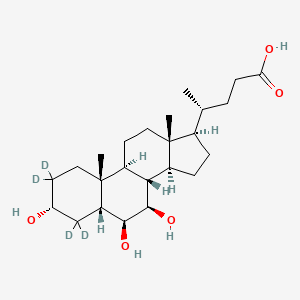
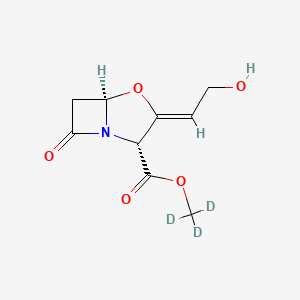
![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)

